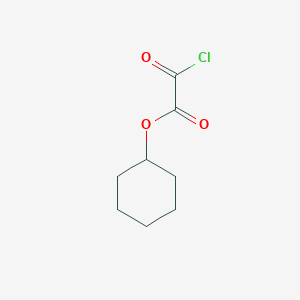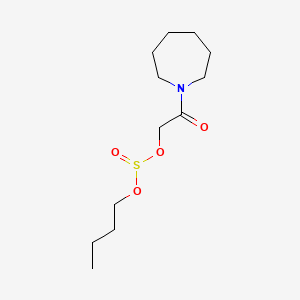
5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine with 1,3-diketones. One common method is the cyclization of 1,3-diphenyl-1,3-propanedione with 4-methylphenylhydrazine under acidic conditions. The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired pyrazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing various cellular processes.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4-Methyl-1-phenyl-3-pyrazolidinone: Used as an intermediate in the synthesis of pharmaceuticals.
3,5-Diphenyl-1H-pyrazole: Studied for its potential as an anticancer agent.
Uniqueness
5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole stands out due to its unique combination of methyl and phenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
56113-33-8 |
|---|---|
分子式 |
C23H22N2 |
分子量 |
326.4 g/mol |
IUPAC名 |
5-methyl-1-(4-methylphenyl)-3,5-diphenyl-4H-pyrazole |
InChI |
InChI=1S/C23H22N2/c1-18-13-15-21(16-14-18)25-23(2,20-11-7-4-8-12-20)17-22(24-25)19-9-5-3-6-10-19/h3-16H,17H2,1-2H3 |
InChIキー |
YDYLVMUHNFEINX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)(C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)

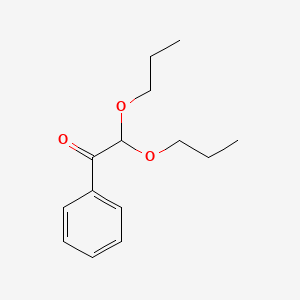
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
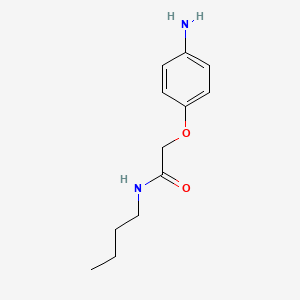
-lambda~5~-phosphane](/img/structure/B14647497.png)
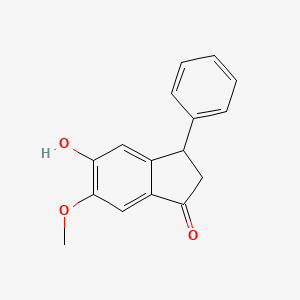
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
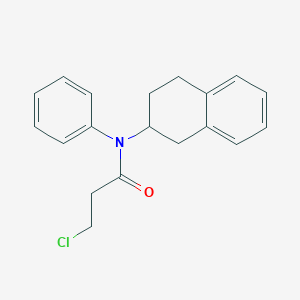
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
